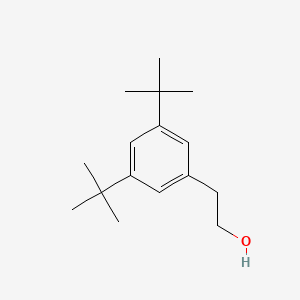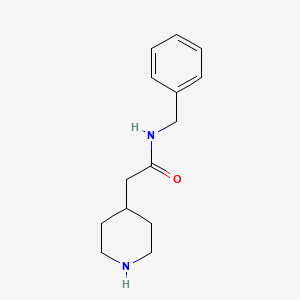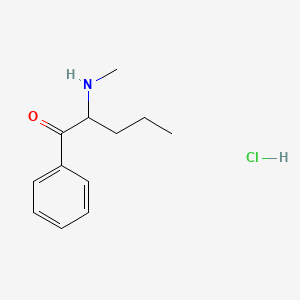
Pentedrone hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Pentedrone hydrochloride primarily targets the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood, attention, and energy levels in the body.
Mode of Action
Pentedrone acts as a norepinephrine-dopamine reuptake inhibitor . This means it blocks the reuptake of these neurotransmitters, leading to an increased concentration of norepinephrine and dopamine in the synaptic cleft. This results in prolonged and intensified signaling, which can lead to heightened alertness, increased energy, and potential euphoria .
Biochemical Pathways
Pentedrone affects the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it enhances the activity of these pathways, leading to the downstream effects associated with increased levels of these neurotransmitters .
Pharmacokinetics
It is known that synthetic cathinones like pentedrone are typically absorbed through oral, nasal, or intravenous routes . The metabolism of Pentedrone involves various metabolic pathways, resulting in the production of several metabolites
Result of Action
The molecular and cellular effects of Pentedrone’s action primarily involve the increased activity of the dopaminergic and noradrenergic systems . This can lead to a range of effects, from increased alertness and energy to potential euphoria. Excessive use can lead to adverse effects such as heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the method of administration, the presence of other substances, individual health status, and genetic factors can all impact how this compound is metabolized and its overall effects . .
Biochemical Analysis
Biochemical Properties
Pentedrone hydrochloride interacts with various enzymes and proteins in biochemical reactions . The metabolic profile of this compound was evaluated in human liver microsomes (HLM) and demonstrated in human stem-cell-derived hepatocyte-like cells . The GC–MS analysis of the HLMs metabolic assay samples enabled the identification of two metabolites of pentedrone: dihydropentedrone and nor-pentedrone .
Cellular Effects
This compound exerts effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The hepatotoxicity of this compound was observed in a concentration-dependent manner in human stem-cell-derived hepatocyte-like cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
This compound induced severe convulsions at 70 mg/kg and was lethal at 100 mg/kg . The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentedrone can be synthesized through the reaction of 2-bromovalerophenone with methylamine. The reaction typically involves the use of solvents such as ethanol or methanol and requires heating under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of pentedrone involves similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Pentedrone undergoes various chemical reactions, including:
Oxidation: Pentedrone can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of pentedrone can yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the α-carbon position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Production of secondary amines.
Substitution: Generation of substituted cathinone derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Pentedrone is structurally similar to other synthetic cathinones such as:
- 4-Methylpentedrone
- Buphedrone
- Methylenedioxypyrovalerone (MDPV)
- Methcathinone
- Pentylone
Uniqueness: Pentedrone is unique in its specific substitution pattern and its pharmacological profile as a norepinephrine-dopamine reuptake inhibitor. Unlike some other cathinones, pentedrone does not cause the release of these neurotransmitters but rather inhibits their reuptake .
Properties
IUPAC Name |
2-(methylamino)-1-phenylpentan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11,13H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACVVBRQAPNUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879669-95-1 | |
| Record name | Pentedrone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879669951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTEDRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O7WP2IF5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


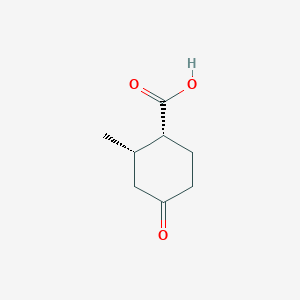
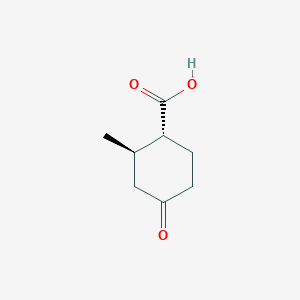
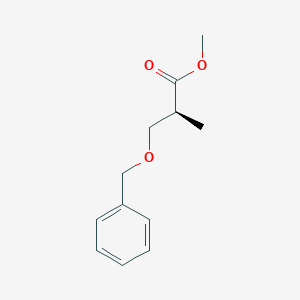
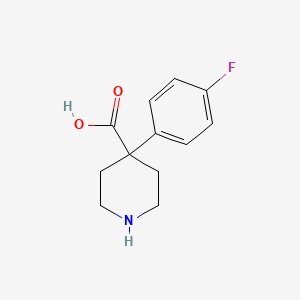
![Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate](/img/structure/B3395584.png)
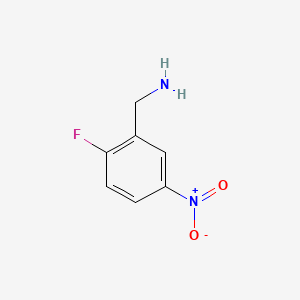
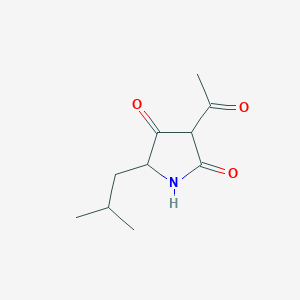
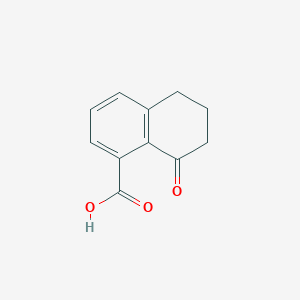
![[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL](/img/structure/B3395614.png)
![3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B3395615.png)

